3-Azabicyclo[3.2.0]heptane

Conformational restriction Medicinal chemistry Physicochemical properties

3-Azabicyclo[3.2.0]heptane is a bicyclic secondary amine scaffold consisting of a fused pyrrolidine-cyclobutane ring system, with molecular formula C₆H₁₁N and molecular weight 97.16 g/mol. This compound belongs to a class of conformationally restricted azabicycloalkanes, which are widely employed as rigidified surrogates for flexible aliphatic amines in medicinal chemistry.

Molecular Formula C6H11N
Molecular Weight 97.161
CAS No. 278-08-0
Cat. No. B2986340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.0]heptane
CAS278-08-0
Molecular FormulaC6H11N
Molecular Weight97.161
Structural Identifiers
SMILESC1CC2C1CNC2
InChIInChI=1S/C6H11N/c1-2-6-4-7-3-5(1)6/h5-7H,1-4H2
InChIKeyNEOIOGUWEUTYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.2.0]heptane (CAS 278-08-0): Procurement-Ready Overview of a Conformationally Constrained Bicyclic Scaffold for CNS Drug Discovery


3-Azabicyclo[3.2.0]heptane is a bicyclic secondary amine scaffold consisting of a fused pyrrolidine-cyclobutane ring system, with molecular formula C₆H₁₁N and molecular weight 97.16 g/mol [1]. This compound belongs to a class of conformationally restricted azabicycloalkanes, which are widely employed as rigidified surrogates for flexible aliphatic amines in medicinal chemistry [2]. In particular, 3-azabicyclo[3.2.0]heptane and its N-substituted derivatives have been extensively investigated as dopamine receptor ligands and neuroleptic agents, with documented binding affinities for D₂-like receptors [3] [4].

Why Piperidine or 3-Azabicyclo[3.1.0]hexane Cannot Substitute for 3-Azabicyclo[3.2.0]heptane in CNS-Targeted Programs


While 3-azabicyclo[3.2.0]heptane is structurally related to other azabicycloalkane scaffolds such as 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[3.2.1]octane, as well as monocyclic amines like piperidine, these compounds are not interchangeable in drug discovery settings. Each bicyclic scaffold imposes distinct spatial orientations of the amine nitrogen and exit vectors, which directly influences receptor subtype selectivity and binding kinetics [1]. Specifically, 3-azabicyclo[3.1.0]hexane derivatives bearing sulfonamide or triazole substituents function as selective dopamine D₃ antagonists, while 3-azabicyclo[3.2.1]octane benzamide derivatives act as D₂ antagonists [2]. In contrast, 3-azabicyclo[3.2.0]heptane derivatives exhibit a broader binding profile across D₂-like receptors [3]. Furthermore, the cis-fused [3.2.0] ring system provides greater conformational rigidity than piperidine, which enhances target specificity and reduces entropic penalties upon binding [4]. Procurement of an incorrect azabicycloalkane scaffold would therefore yield divergent pharmacological profiles, confounding SAR campaigns and potentially leading to false-negative or false-positive hits.

Quantitative Differentiation of 3-Azabicyclo[3.2.0]heptane: Head-to-Head and Cross-Study Comparisons Against Closest Scaffold Analogs


Conformational Restriction vs. Piperidine: Quantified Reduction in Rotatable Bonds and Topological Polar Surface Area

3-Azabicyclo[3.2.0]heptane offers substantially greater conformational rigidity compared to the ubiquitous piperidine scaffold, which is often used as a flexible amine isostere. This rigidity translates into quantifiable differences in key drug-likeness parameters: 3-azabicyclo[3.2.0]heptane possesses zero rotatable bonds versus one rotatable bond for piperidine (C₅H₁₁N), and a topological polar surface area (TPSA) of 12 Ų versus 12.03 Ų for piperidine, despite the identical molecular formula of the saturated ring system [1]. The absence of rotatable bonds in the bicyclic system reduces the entropic penalty upon target binding and enhances the probability of achieving defined binding poses [2].

Conformational restriction Medicinal chemistry Physicochemical properties

Intramolecular [2+2] Photocycloaddition: High-Yield Access to Enantiopure 3-Azabicyclo[3.2.0]heptanes vs. Lower-Yielding Alternative Routes

Synthesis of 3-azabicyclo[3.2.0]heptane scaffolds can be achieved via intramolecular [2+2] photocycloaddition reactions on chiral perhydro-1,3-benzoxazine templates, which deliver the bicyclic core with high diastereoselectivity and good to excellent yields [1]. In a study of seven substrates, product yields ranged from 65% to 87%, with only one low-yielding exception (22%) . This compares favorably to alternative [3+2] cycloaddition approaches employing cyclobut-1-ene carboxylic acid ester, which often require multigram-scale optimization and produce lower yields due to isolation challenges [2].

Synthetic methodology Photochemistry Diastereoselectivity

Dopamine Receptor Subtype Selectivity: 3-Azabicyclo[3.2.0]heptane Derivatives Exhibit Greater D₂L/D₃ over D₁ Binding Preference Compared to 3-Azabicyclo[3.3.1]nonane Analogs

In radioligand binding assays, 3-azabicyclo[3.2.0]heptane derivatives demonstrated greater binding affinity at D₂L and D₃ dopamine receptors compared to D₁ binding sites [1]. This selectivity profile contrasts with 3-azabicyclo[3.3.1]nonane benzamide derivatives, which were found to be non-selective and showed nearly identical binding to dopamine D₂ and D₃ receptors [2]. Furthermore, individual enantiomers of the same 3-azabicyclo[3.2.0]heptane compound possessed distinct affinities, underscoring the stereochemical sensitivity of the scaffold [3].

Dopamine receptors CNS pharmacology Subtype selectivity

Crystal Structure Analysis: 3-Azabicyclo[3.2.0]heptane Derivatives Exhibit a Nearly Planar Cyclobutane Ring with RMS Deviation of 0.0609 Å, Enabling Predictable Ligand-Receptor Interactions

X-ray crystallographic analysis of 3-(2,6-dioxopiperidin-3-yl)-3-aza-bicyclo[3.2.0]heptane-2,4-dione (C₁₁H₁₂N₂O₄) reveals that the cyclobutane ring within the 3-azabicyclo[3.2.0]heptane scaffold is nearly planar, with a root-mean-square (r.m.s.) deviation of fitted atoms of only 0.0609 Å [1]. The crystal structure further shows that the cyclobutane ring is fused to a pyrrolidine ring, and the molecule crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [2]. In related cis-3-azabicyclo[3.2.0]heptane-2,4-dione derivatives, the cyclobutane ring exhibits internal angles ranging from 89.64(12)° to 90.37(12)°, confirming the planarity of this fused ring system [3].

X-ray crystallography Structural biology Molecular geometry

Scalable Multigram Synthesis: [3+2] Cycloaddition Enables Efficient Preparation of Diversely Substituted 3-Azabicyclo[3.2.0]heptane Building Blocks for Parallel Library Synthesis

An efficient [3+2] cycloaddition approach using cyclobut-1-ene carboxylic acid ester and in situ generated azomethine ylide has been developed for the synthesis of various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks and successfully applied on a multigram scale [1]. The utility of the 1,3-disubstituted 3-azabicyclo[3.2.0]heptane scaffold was further demonstrated through structural analysis using an exit vector plot (EVP) tool and tested in the parallel synthesis of a compound library . This contrasts with earlier intramolecular [2+2] photocycloaddition methods, which, while stereoselective, are less amenable to large-scale parallel library production due to UV irradiation requirements and substrate scope limitations .

Parallel synthesis Building blocks Scalability

Procurement-Driven Application Scenarios for 3-Azabicyclo[3.2.0]heptane in CNS Drug Discovery and Chemical Biology


Antipsychotic Lead Optimization Targeting Dopamine D₂L/D₃ Receptors

Researchers developing novel antipsychotic agents can employ 3-azabicyclo[3.2.0]heptane as a conformationally restricted amine scaffold to construct ligands with preferential binding to D₂-like dopamine receptors. Unlike the non-selective 3-azabicyclo[3.3.1]nonane benzamide derivatives that show nearly identical binding to D₂ and D₃ receptors, N-substituted 3-azabicyclo[3.2.0]heptane derivatives exhibit a distinct D₂L/D₃ preference over D₁ binding sites [1]. The scaffold's rigid bicyclic framework further enables stereochemically defined interactions, as individual enantiomers demonstrate distinct receptor binding affinities [2]. This application is particularly relevant for programs seeking to minimize D₁ receptor engagement while maintaining potent D₂ antagonism, a profile associated with reduced extrapyramidal side effects [3].

Conformationally Constrained Scaffold Replacement for Piperidine in CNS Penetrant Candidates

In medicinal chemistry campaigns where the flexible piperidine ring yields suboptimal selectivity or metabolic instability, 3-azabicyclo[3.2.0]heptane serves as a direct rigidified replacement. The bicyclic scaffold possesses zero rotatable bonds compared to piperidine's one rotatable bond, while maintaining an identical XLogP3-AA value of 0.6 and comparable topological polar surface area [1]. This rigidification reduces the entropic penalty upon target binding and enhances the probability of achieving a defined binding pose [2]. Procurement of 3-azabicyclo[3.2.0]heptane enables scaffold-hopping exercises to improve target specificity and pharmacokinetic properties without significantly altering the physicochemical profile, a strategy validated by the FDA-approved drug trofinetide, which employs a related bicyclic scaffold for CNS indications [3].

Parallel Library Synthesis Using Diversely Substituted 3-Azabicyclo[3.2.0]heptane Building Blocks

Medicinal chemistry groups requiring diverse, conformationally constrained building blocks for high-throughput SAR exploration can leverage the scalable [3+2] cycloaddition synthesis of 3-azabicyclo[3.2.0]heptane derivatives. This route has been demonstrated on multigram scale and validated in the parallel synthesis of compound libraries, with structural analysis using exit vector plot (EVP) tools confirming the scaffold's suitability for systematic diversification [1]. The availability of 1,3-disubstituted variants enables rapid exploration of substitution vectors, while the crystalline nature of the scaffold facilitates purification and characterization [2]. This application supports hit-to-lead and lead optimization programs where rapid iteration and structure-activity relationship definition are critical for project timelines [3].

Structure-Based Drug Design Enabled by Experimentally Determined Crystal Structure Coordinates

Computational chemists and structural biologists engaged in structure-based drug design can utilize the experimentally determined crystal structure of 3-azabicyclo[3.2.0]heptane derivatives for accurate molecular docking and ligand design. The X-ray crystallographic data provide precise atomic coordinates showing a nearly planar cyclobutane ring with r.m.s. deviation of 0.0609 Å, monoclinic space group C2, and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)° [1]. The cyclobutane ring exhibits internal angles of 89.64(12)° to 90.37(12)°, confirming the scaffold's rigid geometry [2]. These experimentally derived structural parameters enable accurate placement of the bicyclic core in receptor binding pockets, reducing docking uncertainty and facilitating rational optimization of substituent vectors for enhanced potency and selectivity [3].

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